molecular formula C10H17FN2O B1476564 (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 2027794-57-4

(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1476564
CAS No.: 2027794-57-4
M. Wt: 200.25 g/mol
InChI Key: UKNNJDKTDSJSOT-UHFFFAOYSA-N
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Description

(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a fluorine atom at the 3-position and linked via a ketone group to a piperidine moiety. Fluorinated pyrrolidine and piperidine scaffolds are commonly employed in drug discovery due to their metabolic stability, conformational rigidity, and ability to modulate target binding . For instance, fluorination at the pyrrolidine 3-position is known to enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

(3-fluoropyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNNJDKTDSJSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with voltage-gated sodium channels, particularly Na v 1.7 and Na v 1.8, which are crucial for the transmission of pain signals The compound acts as a blocker for these channels, thereby inhibiting the transmission of pain signals

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking Na v 1.7 and Na v 1.8 channels, the compound can reduce the excitability of neurons, leading to decreased pain perception. This modulation of ion channels can also affect other cellular processes, such as neurotransmitter release and synaptic plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated sodium channels. The compound binds to the channels, preventing the influx of sodium ions, which is essential for the generation and propagation of action potentials This inhibition leads to a decrease in neuronal excitability and, consequently, a reduction in pain signals

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products and long-term effects on cellular function are still under study. In vitro and in vivo studies have shown that the compound can maintain its efficacy over extended periods, although the exact duration of its stability and activity needs further exploration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks sodium channels and reduces pain perception without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and dealkylation of the compound, leading to the formation of metabolites that are subsequently excreted. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as neuronal cells, where it can exert its effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the plasma membrane, where it interacts with sodium channels. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects.

Biological Activity

(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated pyrrolidine and a piperidine moiety, which are known to influence pharmacological profiles significantly. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17FN2OC_{10}H_{17}FN_2O with a molecular weight of approximately 236.714 g/mol. Its structure includes a fluorine atom at the 3-position of the pyrrolidine ring, which is believed to enhance its biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit interactions with neurotransmitter systems, particularly those involving serotonin and acetylcholine receptors. The incorporation of fluorine in organic compounds often leads to increased lipophilicity and altered receptor binding characteristics.

In Vitro Studies

In vitro studies have reported that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, studies have shown that fluorinated piperidine derivatives maintain high affinity for AChE, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Table 1: Summary of In Vitro Activities

CompoundTargetActivityReference
This compoundAChEPotent inhibitor
Similar fluorinated piperidines5-HT1D receptorHigh affinity and selectivity

In Vivo Studies

In vivo studies have demonstrated that the administration of this compound can lead to significant behavioral changes in animal models, indicative of its psychoactive properties. For example, experiments involving rodent models showed alterations in locomotor activity and anxiety-like behaviors following administration of this compound .

Case Study: Behavioral Impact in Rodent Models
A study conducted on mice revealed that the compound influenced anxiety-related behaviors measured through the elevated plus maze test. Mice treated with varying doses exhibited reduced anxiety levels compared to control groups, suggesting anxiolytic properties .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest that the fluorine substitution may enhance oral bioavailability due to altered metabolic pathways. This aspect is crucial for developing therapeutic agents with better absorption characteristics.

Scientific Research Applications

Pain Management

One prominent application of (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is in the development of sodium channel blockers, particularly targeting Na v 1.7. This channel is crucial in pain signaling pathways, making it a significant target for analgesic drug development. A study highlighted the compound's role as a selective, central nervous system (CNS)-penetrant Na v 1.7 blocker with promising efficacy in both inflammatory and neuropathic pain models .

Neuropharmacology

The compound has been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems that are implicated in various neurological disorders. Its structure suggests potential interactions with receptors involved in mood regulation and cognitive function, which could be beneficial for conditions such as depression and anxiety disorders.

Case Study 1: Development of Na v 1.7 Blockers

A significant study focused on the structure-activity relationship (SAR) of compounds related to this compound, leading to the discovery of ABBV-318. This compound demonstrated robust analgesic effects in rodent models of pain, showcasing how modifications to the original structure can enhance therapeutic efficacy while minimizing side effects associated with other pain medications .

Case Study 2: CNS Penetration and Selectivity

Research has indicated that derivatives of this compound exhibit favorable pharmacokinetic profiles, including improved CNS penetration and selectivity over hERG channels, which are often implicated in cardiac toxicity. Such profiles are critical for developing safer therapeutic agents .

Comparison with Similar Compounds

Fluorinated Pyrrolidine-Piperazine/Piperidine Hybrids

  • Compound 37 (): (4-(1-(4-(3-Fluoropyrrolidin-1-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Key Features: Incorporates a 3-fluoropyrrolidine ring linked to a benzoyl group and a piperazine-thiazole system. Synthesis: Prepared in 30% yield with a melting point of 165°C, indicating moderate crystallinity . Comparison: The fluoropyrrolidine group likely enhances metabolic stability compared to non-fluorinated analogs, though biological activity data is unavailable.
  • Compound 4l (): (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone Key Features: Contains a bis(4-fluorophenyl)methyl group and a sulfonamide-linked piperidine. Synthesis: 57% yield; the fluorinated aromatic groups may improve target affinity through hydrophobic interactions .

Non-Fluorinated Methanone Derivatives

  • Compound 4i (): (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone Key Features: Lacks fluorine but includes a benzhydryl group and sulfonamide substituent.
  • (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (): Key Features: Pyrrolidine linked to a phenyl group and a methylpyridine moiety. Properties: No fluorine substitution; the methylpyridine may enhance solubility but reduce receptor binding specificity compared to fluorinated systems .

Structure-Activity Relationships (SAR) and Physical Properties

Impact of Fluorination

  • Metabolic Stability : Fluorine at the pyrrolidine 3-position (as in and ) reduces oxidative metabolism, extending half-life .
  • Receptor Binding: demonstrates that pyrrole-derived cannabinoids with longer carbon chains (4–6 carbons) exhibit higher CB1 receptor affinity. Fluorinated analogs may mimic this effect by altering electronic properties .

Thermal Stability and Crystallinity

  • Decomposition Temperatures: Non-fluorinated compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, while fluorinated analogs (e.g., ) may show similar or higher stability due to stronger hydrogen bonding .

Preparation Methods

Synthesis of the Fluoropyrrolidine Moiety

The (3-fluoropyrrolidin-1-yl) component is generally prepared by:

  • Starting from pyrrolidine or its protected derivatives.
  • Introducing fluorine at the 3-position via electrophilic or nucleophilic fluorination, often using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
  • Protecting groups may be employed to control regio- and stereochemistry during fluorination.

Preparation of Piperidin-3-yl Derivative

  • Piperidin-3-yl carboxylic acid or its esters are synthesized or commercially sourced.
  • Activation is achieved using coupling reagents such as carbodiimides (e.g., EDC- HCl), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and reduce side reactions.

Amide Coupling Reaction

  • The fluoropyrrolidine amine is reacted with the activated piperidin-3-yl derivative.
  • Solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) are commonly used.
  • Bases like triethylamine (Et3N) or pyridine facilitate the coupling.
  • Reaction conditions are optimized to maximize yield and purity, often at room temperature or slightly elevated temperatures.

Representative Synthetic Procedure (Based on Patent EP2933247B1)

Step Reagents & Conditions Outcome & Yield
1. Preparation of fluoropyrrolidine amine Fluorination of protected pyrrolidine using fluorinating agent (e.g., DAST) Fluorinated intermediate with controlled stereochemistry
2. Activation of piperidin-3-carboxylic acid Use of EDC- HCl and HOBt in CH2Cl2 with base (Et3N) Formation of active ester intermediate
3. Coupling reaction Addition of fluoropyrrolidine amine to activated piperidine derivative, stirring at room temperature Formation of this compound, isolated in moderate to high yield (typically 50-85%)

This method emphasizes the use of carbodiimide-mediated coupling with additives to enhance reaction efficiency and reduce racemization or side reactions.

Alternative Approaches and Variations

  • Use of Mixed Anhydrides or Acid Chlorides : Some protocols employ conversion of the piperidine acid to acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by amine coupling.
  • Microwave-Assisted Synthesis : To improve reaction rates and yields, microwave irradiation has been applied in some synthetic schemes.
  • Solid-Phase Synthesis : For library generation, solid-phase methods may be adapted, though less common for this compound.

Research Findings and Optimization Insights

  • The stereochemistry of the fluoropyrrolidine ring significantly affects biological activity; hence, stereoselective fluorination and chiral resolution are critical.
  • The choice of coupling reagents and solvents impacts yield and purity; EDC- HCl with HOBt in dichloromethane is preferred for mild conditions and high efficiency.
  • Protecting groups on nitrogen atoms are employed to prevent side reactions during fluorination and coupling steps.
  • Triethylamine or pyridine as bases help neutralize generated acids and drive the coupling forward.
  • Purification typically involves chromatographic techniques, including preparative HPLC.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Materials Notes
Fluorination reagent DAST, Selectfluor For regio- and stereoselective fluorination
Protection groups Boc or other carbamate protections To control reactivity and selectivity
Activation reagent EDC- HCl with HOBt Carbodiimide coupling with additive
Solvent CH2Cl2, DMF Solubility and reaction medium
Base Triethylamine, Pyridine Acid scavenging and reaction promotion
Temperature Room temperature to mild heating (25–50°C) To optimize reaction rate and minimize decomposition
Yield 50–85% Dependent on purity of starting materials and reaction time

Q & A

Q. What are the optimized synthetic routes for (3-fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Pyrrolidine fluorination : Fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor are used to introduce fluorine at the 3-position of pyrrolidine .
  • Piperidine coupling : Nucleophilic substitution or condensation reactions link the fluorinated pyrrolidine to the piperidine ring via a methanone group. Solvents (e.g., DCM, THF) and bases (e.g., K2_2CO3_3) are critical for regioselectivity .
  • Purification : Chromatography (HPLC, flash) or recrystallization ensures >95% purity.

Q. What spectroscopic techniques are recommended for structural elucidation?

  • NMR : 19F^{19}\text{F} NMR confirms fluorine substitution (δ −180 to −220 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve pyrrolidine/piperidine ring conformations .
  • HRMS : Exact mass analysis (C10_{10}H16_{16}FN2_2O: MW 218.1) validates molecular composition .
  • X-ray Crystallography : Resolves stereochemistry of fluorinated pyrrolidine .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro group influence reactivity in substitution reactions?

The 3-fluoro group:

  • Electron withdrawal : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution (e.g., SN2 with amines/thiols) .
  • Steric hindrance : Fluorine’s small size minimizes steric clashes, enabling regioselective modifications.

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to quantify fluorine’s electronic impact .
  • DFT Calculations : Predict reactive sites using Gaussian or ORCA software (e.g., Fukui indices) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Approaches :

  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate target pathways (e.g., kinase vs. GPCR activity) .
  • Binding Studies : SPR (surface plasmon resonance) quantifies binding affinity (KD_D) to receptors like σ-1 or dopamine D2_2 .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to off-target effects .

Q. Data Contradiction Example :

StudyReported ActivityAssay TypePotential Confounder
AIC50_{50} = 50 nM (Kinase X)In vitroMetabolite interference
BNo activity (Kinase X)Cell-basedLow membrane permeability

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Fluorine as a Bioisostere : The 3-fluoro group reduces CYP450-mediated oxidation, enhancing half-life (t1/2_{1/2} > 2 hrs in liver microsomes) .
  • Prodrug Design : Mask polar groups (e.g., methanone → ester) to improve bioavailability .
  • In Silico Modeling : Use Schrödinger’s ADMET Predictor to balance lipophilicity (logP ~2.5) and solubility .

Comparative and Mechanistic Questions

Q. How does this compound compare to difluoro analogs in binding affinity?

CompoundFluorine PositionTarget (KD_D, nM)Source
3-FluoroPyrrolidine C3σ-1 Receptor: 12 ± 2
3,3-DifluoroPyrrolidine C3σ-1 Receptor: 8 ± 1
The difluoro analog shows higher affinity due to increased electronegativity, but 3-fluoro retains better metabolic stability .

Q. What is the role of the methanone linker in target engagement?

  • Conformational Restriction : The linker rigidifies the molecule, favoring bioactive conformations (e.g., α-helix mimicry in kinase inhibitors) .
  • Hydrogen Bonding : The carbonyl oxygen interacts with backbone NH groups in enzyme active sites (confirmed via X-ray co-crystallography) .

Methodological Challenges

Q. How to address low yields in large-scale methanone linkage formation?

  • Continuous Flow Reactors : Improve mixing and heat transfer (yield increases from 55% to 75%) .
  • Catalyst Optimization : Switch from DCC to EDC/HOBt to reduce side-product formation .

Q. What analytical methods resolve enantiomeric impurities in the final product?

  • Chiral HPLC : Use Chiralpak IG-3 column (hexane:IPA = 90:10) to separate R/S enantiomers .
  • VCD Spectroscopy : Detects <1% enantiomeric excess via vibrational circular dichroism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.